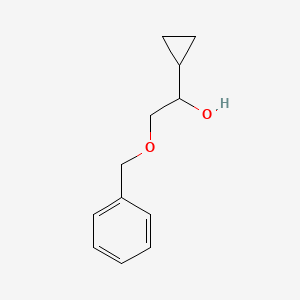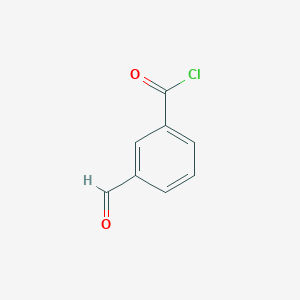
Cyclopentyl(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Research on chlorophenols, closely related to cyclopentyl(2,4-dichlorophenyl)methanone, shows their moderate toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure can be considerable. These compounds' persistence varies with environmental conditions, with bioaccumulation expected to be low. A critical aspect of these chlorophenols is their strong organoleptic effect, highlighting the environmental impact and the necessity for effective biodegradation strategies (K. Krijgsheld & A. D. Gen, 1986).
Toxicology and Environmental Presence
The wide use of 2,4-D, a herbicide structurally related to cyclopentyl(2,4-dichlorophenyl)methanone, in agriculture leads to environmental dispersion, raising concerns about toxicological impacts. The research underscores the importance of understanding the specific characteristics of 2,4-D toxicity and mutagenicity to mitigate potential risks to non-target species and ecosystems (Natana Raquel Zuanazzi et al., 2020).
Microbial Degradation
The application of herbicides based on 2,4-D highlights the role of microorganisms in degrading environmental pollutants. The indiscriminate use of pesticides like 2,4-D poses risks to the environment, making the study of microbial degradation pathways critical for reducing these impacts and protecting public health (Karen Magnoli et al., 2020).
Biotechnological Applications of Methanotrophs
Methanotrophs, bacteria that utilize methane as their carbon source, offer a wide range of biotechnological applications, from bioremediation to the production of valuable chemicals. These applications demonstrate the potential of utilizing specific microbial pathways for environmental management and the development of sustainable technologies (P. Strong et al., 2015).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes presents a promising approach for the treatment of recalcitrant organic pollutants. This enzymatic approach enhances the efficiency of degradation, offering a potentially effective method for remediation of pollutants in industrial wastewater (Maroof Husain & Q. Husain, 2007).
Eigenschaften
IUPAC Name |
cyclopentyl-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDVNAKOGRENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553810 |
Source


|
| Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,4-dichlorophenyl)methanone | |
CAS RN |
898791-81-6 |
Source


|
| Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)







![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)


